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Compound of Interest

Compound Name: Chlorodifluoroacetic anhydride

Cat. No.: B1329485

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Chlorodifluoroacetic anhydride ((CF2CICO)20), a reactive reagent often utilized in organic
synthesis, particularly for the derivatization of amines and alcohols for gas chromatography
(GC) purposes. This document presents available mass spectrometry (MS) data and predicted
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside detailed
experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Chlorodifluoroacetic
anhydride.

Mass Spectrometry (MS)

The electron ionization mass spectrum of Chlorodifluoroacetic anhydride is characterized by
the absence of a prominent molecular ion peak (M+) at m/z 242, which is common for
anhydrides. The fragmentation pattern is dominated by the cleavage of the C-O bond of the
anhydride linkage and subsequent loss of CO and CO:..
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m/z Relative Intensity (%) Proposed Fragment

131 100 [CF2CICO]*

96 ~30 [CF2CI]*

69 ~15 [CF3]* (from rearrangement)
47 ~25 [CCIOl*

44 ~10 [CO2]*

Infrared (IR) Spectroscopy (Predicted)

Due to the unavailability of an experimental IR spectrum in public databases, the following
predictions are based on the typical vibrational frequencies of acid anhydrides and the
influence of halogen substitution. The presence of electron-withdrawing fluorine and chlorine
atoms is expected to shift the carbonyl stretching frequencies to higher wavenumbers.

Frequency Range (cm™1) Intensity Vibrational Mode

1880 - 1860 Strong Asymmetric C=0 Stretch
1810 - 1790 Strong Symmetric C=0 Stretch
1350 - 1250 Strong C-O-C Stretch

1200 - 1000 Strong C-F Stretch

800 - 700 Medium C-ClI Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

As with the IR data, experimental NMR spectra for Chlorodifluoroacetic anhydride are not
readily available. The predicted chemical shifts are based on the analysis of similar fluorinated

and chlorinated organic compounds.

13C NMR (Predicted)
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Predicted Chemical

Coupling Constant

Carbon Atom _ Multiplicity

Shift (ppm) (Hz2)
Cc=0 160 - 155 Triplet 2)(C,F) = 30-40
CF2Cl 120 - 115 Triplet 1J(C,F) = 300-350

9F NMR (Predicted)

Predicted Chemical Shift
(Ppm)

Fluorine Atom

Multiplicity

CF2Cl -60 to -70

Singlet

IH NMR

Chlorodifluoroacetic anhydride does not contain any hydrogen atoms; therefore, a *H NMR

spectrum is not applicable.

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the

spectroscopic data presented above.

Mass Spectrometry (Electron lonization - El)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to elucidate

the molecular structure.

Methodology:

o Sample Preparation: Due to its liquid form, Chlorodifluoroacetic anhydride can be

introduced directly into the mass spectrometer. A dilute solution (typically 1 pg/mL) is

prepared in a volatile, inert solvent such as dichloromethane or acetonitrile.

¢ Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion

probe on a mass spectrometer equipped with an electron ionization (El) source is used.
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e Acquisition Parameters:

o

lonization Mode: Electron lonization (El)

[¢]

Electron Energy: 70 eV

[¢]

Source Temperature: 200-250 °C

[e]

Mass Range: m/z 40-300

o

Scan Speed: 1 scan/second

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion (if
present) and the major fragment ions. The fragmentation pattern is then interpreted to
confirm the structure of the anhydride.

ata Processin g
T

D
d Dilute in Electron lonization
Dichloromethane —>| Inject into GC-MS |—>| (70eV) |—>| Mass Analyzer |—>| Detector |—>| Mass Spectrum |—>| Identify Fragments |—>| Structure Elucidation

(1 pg/mL)

MS Analysis

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.

Methodology:

o Sample Preparation: As Chlorodifluoroacetic anhydride is a liquid, the spectrum can be
obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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e Acquisition Parameters:
o Spectral Range: 4000-400 cm™1
o Resolution: 4 cm™t
o Number of Scans: 16-32 (to improve signal-to-noise ratio)

» Data Analysis: The resulting IR spectrum is analyzed for characteristic absorption bands
corresponding to the functional groups present, particularly the dual carbonyl stretches of the
anhydride and the carbon-halogen bonds.

Sample Preparation IR Analysis Data Processing

Chlorodifluoroacetic | APPlY Place in FTIR Acquire Spectrum IR Spectrum Identify Functional Structural Confirmation
Anhydride (Liquid) Spectrometer (4000-400 cm™1) P Group Frequencies

Place a drop between
two NaCl plates
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Infrared Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the carbon and fluorine nuclei within the
molecule.

Methodology:

o Sample Preparation: Approximately 50-100 mg of Chlorodifluoroacetic anhydride is
dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a
standard 5 mm NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

e Acquisition Parameters:
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o Nuclei: 3C and °F
o Solvent: CDCIs (referenced to 77.16 ppm for 13C)
o 13C NMR:
» Proton-decoupled
» Relaxation delay (D1) of 2-5 seconds
» Sufficient number of scans to achieve a good signal-to-noise ratio
o 1%F NMR:
= Proton-decoupled
» External reference (e.g., CFCls at 0 ppm) may be used

» Data Analysis: The chemical shifts, multiplicities, and coupling constants (for 13C) in the
resulting spectra are analyzed to confirm the carbon and fluorine environments in the
molecule.

Sample Preparation NMR Analysis Data Processing

Chlorodifluoroacetic . . Transfer to Place in NMR Acquire 3C and '°F Analyze Chemical Shifts -
Anhydride —>| Dissolve in CDCls NMR tube |—> Spectrometer |—> Spectra —| NMR Spectra and Couplings Structural Verification

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

 To cite this document: BenchChem. [Spectroscopic Profile of Chlorodifluoroacetic Anhydride:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329485#spectroscopic-data-of-chlorodifluoroacetic-
anhydride-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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